N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfur-containing heterocyclic acetamides, characterized by a triazolo-pyridazine core substituted with a pyridinyl group and a 2,3-dimethylphenyl acetamide moiety. Its synthesis likely follows nucleophilic substitution or coupling reactions, analogous to related triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-5-8-15(14(13)2)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)16-7-3-4-11-21-16/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBEPYUQFWUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Introduction of the sulfanyl group: This step often involves the reaction of the triazolopyridazine core with thiol-containing reagents under appropriate conditions.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural homology with N-phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamides (e.g., compound 10a from ). Below is a comparative analysis:
Key Differences and Implications
Heterocyclic Core: The target compound’s triazolo-pyridazine core may confer distinct electronic properties compared to the triazolo-pyrimidine in 10a. The fused tetrahydrobenzothiophene in 10a introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility compared to the pyridinyl-substituted target compound.
Substituent Effects :
- The 2,3-dimethylphenyl group in the target compound likely increases steric hindrance and metabolic stability compared to the unsubstituted phenyl group in 10a . This modification could modulate pharmacokinetic properties such as half-life.
- The pyridin-2-yl substituent in the target compound may engage in hydrogen bonding or π-stacking interactions, which are absent in 10a .
Synthetic Accessibility :
- Both compounds utilize anhydrous K₂CO₃ as a base in acetone for nucleophilic substitution (e.g., chloroacetanilide coupling). However, the target compound’s pyridazine core might require more stringent reaction conditions due to reduced reactivity compared to pyrimidines .
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are available in the provided evidence. Inferences are drawn from structural analogues like 10a, which exhibit moderate antimicrobial activity (e.g., against S. aureus or C. albicans).
- Computational Predictions : Molecular docking studies (hypothetical, based on similar scaffolds) suggest that the pyridinyl-triazolo-pyridazine system could target ATP-binding pockets in kinases, but experimental validation is needed.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a triazole and pyridazine moiety, which are known for their biological activities. The presence of the sulfanyl group further enhances its reactivity and potential biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For instance, derivatives of pyrazole and pyridine have demonstrated significant inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM .
- Antimicrobial Properties : Studies on related compounds indicate potential antimicrobial effects against various pathogens. For example, a related thiazole derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Inhibition of COX Enzymes :
- Antimicrobial Screening :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
